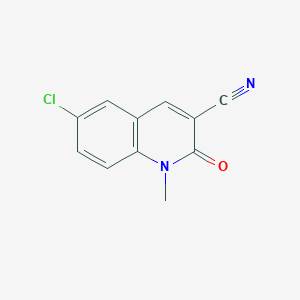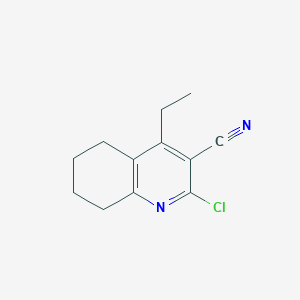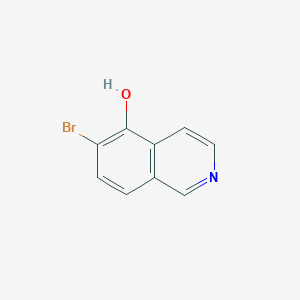
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthalen-2-yl group at the second position. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, typically yielding moderate to high isolated yields within a short reaction time . The reaction conditions often include the use of suitable solvents, catalysts, and bases to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
N-Ethyl-2-pyrrolidone: An industrial solvent and catalyst.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure.
Uniqueness
3-Ethyl-2-(naphthalen-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-2-yl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-ethyl-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-9-10-17-16(12)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16-17H,2,9-10H2,1H3 |
InChI Key |
BZWCZVHDDNQNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)





![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)

![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)


